2-Nonenal is a compound that has garnered significant attention in various fields due to its role as a product and mediator of oxidative stress. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage. Lipid peroxidation is a key event in oxidative stress, leading to the formation of various aldehydes, including 2-nonenal isomers, which can have profound biological effects.
The formation of 4-Hydroxy-2-nonenal (HNE) and its isomers, such as 4-oxo-2-nonenal, is a result of lipid peroxidation within cellular membranes. This process alters the physicochemical properties of the membranes and impairs the function of membrane-associated enzymes. HNE, in particular, is a well-recognized cytotoxic product of lipid peroxidation and is believed to be largely responsible for the pathophysiological effects associated with oxidative stress in cells and tissues1.
The production of 4-oxo-2-nonenal, a novel product of lipid peroxidation, has been characterized through the Fe(II)-mediated decomposition of hydroperoxylinoleic acid. This process results in the formation of several alpha,beta-unsaturated aldehydes, including 4-oxo-2-nonenal and 4-hydroperoxy-2-nonenal. The latter is a major product of lipid hydroperoxide decomposition and can be converted to 4-hydroxy-2-nonenal under certain conditions2.
Suggested mechanisms for the production of HNE from the autoxidation of polyunsaturated fatty acids (PUFA) involve n-6 fatty acids and iron catalysis. This process is of particular interest due to HNE's cytotoxicity and its potential role in various pathologies4.
In the brewery industry, the analysis of E-2-nonenal is crucial as it is associated with an unpleasant paper/cardboard flavor in aged beers. The presence of E-2-nonenal at levels higher than 0.1 microg/l is usually indicative of beer aging. An analytical method involving steam distillation and solid-phase extraction followed by HPLC with UV detection has been developed to determine E-2-nonenal in beer. This method offers simplicity and speed, and it has been used in comparative studies of fresh and aged beers3.
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